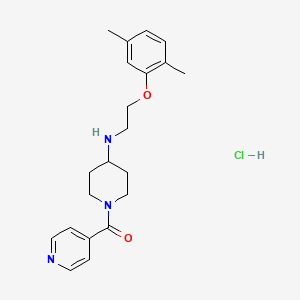

GRP-60367 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2.ClH/c1-16-3-4-17(2)20(15-16)26-14-11-23-19-7-12-24(13-8-19)21(25)18-5-9-22-10-6-18;/h3-6,9-10,15,19,23H,7-8,11-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJFZGBROIVYNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCNC2CCN(CC2)C(=O)C3=CC=NC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GRP-60367 Hydrochloride: A Deep Dive into the Mechanism of Action of a Novel Rabies Virus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of GRP-60367 hydrochloride, a first-in-class small molecule inhibitor of the Rabies virus (RABV).[1][2] GRP-60367 has demonstrated potent and specific antiviral activity by targeting the viral entry stage, a critical step in the RABV life cycle. This document will detail the core mechanism, present key quantitative data, outline relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Viral Entry

This compound functions as a direct-acting antiviral agent that specifically inhibits the entry of the Rabies virus into host cells.[1][2][3] The molecular target of this compound has been identified as the RABV glycoprotein (B1211001) (G protein), the sole protein on the viral envelope responsible for receptor binding and membrane fusion.[3]

The mechanism of inhibition is not directed at preventing the attachment of the virus to host cell receptors. Instead, evidence strongly suggests that GRP-60367 acts at a post-attachment stage, interfering with the conformational changes in the G protein that are essential for the fusion of the viral envelope with the endosomal membrane. This interference effectively traps the virus within the endosome, preventing the release of the viral ribonucleoprotein complex into the cytoplasm and thereby halting the infection at its earliest stage. Resistance mapping studies have identified that mutations conferring resistance to GRP-60367 are located in the fusion loops of the G protein, further supporting its role in disrupting the fusion process.

Quantitative Data Summary

This compound exhibits potent antiviral activity against a subset of RABV strains in various host cell lines, with efficacy in the low nanomolar range.[1][2][3] The compound also displays a high therapeutic window, with no significant cytotoxicity observed at concentrations several orders of magnitude higher than its effective dose.[2][3]

| Virus Strain | Cell Line | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |

| RABV-ΔG-nanoLuc | BEAS-2B | 2 nM | > 300 µM | > 150,000 | [3][4] |

| RABV-ΔG-nanoLuc | 293T | 3 nM | > 300 µM | > 100,000 | [3][4] |

| RABV-ΔG-nanoLuc | Hep-2 | 52 nM | > 300 µM | > 5,769 | [3][4] |

| RABV-SAD-B19 | Not Specified | 0.27 µM | > 300 µM | > 1,111 | [1] |

| rRABV-CVS-N2c | Not Specified | 2.63 µM | > 300 µM | > 114 | [1] |

| Bat Isolate | Not Specified | Insensitive | > 300 µM | Not Applicable | [1] |

| recVSV-ΔG-eGFP-GRABV | Not Specified | 5 nM | > 300 µM | > 60,000 | [1] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are based on standard virological assays and the information available from published research.

Dose-Response and Cytotoxicity Assay

This assay determines the effective concentration of the compound required to inhibit viral replication by 50% (EC50) and the concentration that causes a 50% reduction in cell viability (CC50).

Protocol:

-

Cell Plating: Seed host cells (e.g., BEAS-2B, 293T, or Neuro-2a) in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Infection and Treatment:

-

For EC50 determination, infect the cells with a reporter RABV (e.g., expressing luciferase or a fluorescent protein) at a low multiplicity of infection (MOI).

-

Immediately after infection, add the serially diluted compound to the wells.

-

For CC50 determination, add the serially diluted compound to uninfected cells.

-

-

Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

-

Quantification:

-

For EC50, measure the reporter gene expression (e.g., luciferase activity or fluorescence intensity).

-

For CC50, assess cell viability using a suitable assay (e.g., CellTiter-Glo® or MTT assay).

-

-

Data Analysis: Plot the data as a percentage of the untreated control and determine the EC50 and CC50 values using a non-linear regression analysis.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

Protocol:

-

Cell Plating and Infection: Plate host cells and infect with a reporter RABV as described above.

-

Synchronized Infection: To synchronize the infection, pre-chill the cells and virus at 4°C for 30 minutes before infection. Allow the virus to attach to the cells at 4°C for 1 hour. Wash the cells with cold medium to remove unbound virus.

-

Time-Course Addition: Add a high concentration of this compound (e.g., 100x EC50) at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).

-

Incubation and Quantification: Incubate the plates for 24-48 hours and then measure the reporter gene expression.

-

Data Analysis: Plot the percentage of inhibition against the time of addition. Inhibition at early time points suggests an effect on entry, while inhibition at later time points would indicate an effect on post-entry events.

Cell-to-Cell Fusion Assay

This assay directly assesses the ability of the compound to inhibit the fusion of cells expressing the RABV G protein.

Protocol:

-

Cell Preparation:

-

Effector Cells: Transfect a population of cells (e.g., HEK293T) with a plasmid encoding the RABV G protein and a reporter gene such as luciferase.

-

Target Cells: Transfect another population of cells with a plasmid encoding a viral receptor (if necessary) and an activator for the reporter (e.g., T7 polymerase).

-

-

Co-culture and Treatment: Co-culture the effector and target cells in the presence of serial dilutions of this compound.

-

Fusion Induction: After a few hours of co-culture, trigger fusion by briefly lowering the pH of the culture medium (e.g., to pH 5.0) to mimic the endosomal environment.

-

Incubation and Quantification: Neutralize the medium and incubate for 24-48 hours. Measure the reporter gene activity, which is only expressed if cell fusion has occurred.

-

Data Analysis: Plot the reporter activity against the compound concentration to determine the IC50 for fusion inhibition.

Visualizations

Signaling Pathway of RABV Entry and Inhibition by GRP-60367

Caption: Proposed mechanism of RABV entry and the inhibitory action of GRP-60367.

Experimental Workflow for Characterization of GRP-60367

Caption: A logical workflow for the discovery and characterization of GRP-60367.

References

GRP-60367 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

GRP-60367 hydrochloride is a first-in-class small-molecule inhibitor of the Rabies virus (RABV), representing a significant advancement in the search for effective post-exposure prophylactics that can complement or replace traditional biologics. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound. It details the high-throughput screening process that led to its identification, its potent antiviral activity against specific RABV strains, and its mode of action as a viral entry inhibitor targeting the RABV glycoprotein (B1211001) (G). Furthermore, a plausible synthetic route to this compound is presented, based on established chemical principles and analysis of its molecular structure. This document is intended to serve as a comprehensive resource for researchers engaged in antiviral drug discovery and development.

Discovery of this compound

The discovery of GRP-60367 was the result of a targeted high-throughput screening (HTS) campaign aimed at identifying novel small-molecule inhibitors of Rabies virus replication. The primary publication detailing this work is by Du Pont, V., et al., published in the Journal of Virology in 2020.

High-Throughput Screening (HTS) Assay

A robust, cell-based phenotypic assay was developed to screen a large chemical library for compounds that could inhibit RABV infection.

Experimental Protocol: High-Throughput Screening

-

Cell Line and Virus: Baby Hamster Kidney (BHK-21) cells were used as the host cell line. A recombinant RABV strain expressing a reporter gene (e.g., green fluorescent protein, GFP, or luciferase) was used to facilitate the quantification of viral infection.

-

Assay Procedure:

-

BHK-21 cells were seeded into 384-well microplates.

-

Test compounds from a chemical library were added to the wells at a fixed concentration.

-

The cells were then infected with the reporter-expressing RABV.

-

After an incubation period to allow for viral replication, the level of reporter gene expression was quantified using an automated plate reader.

-

Compounds that significantly reduced the reporter signal without causing cytotoxicity were identified as primary hits.

-

-

Counterscreens: To eliminate compounds with off-target effects, hit compounds were subjected to counterscreens. This included assessing cytotoxicity in uninfected cells and testing for activity against other viruses to ensure RABV-specific inhibition.

Biological Activity and Mechanism of Action

This compound exhibits potent and specific antiviral activity against a subset of RABV strains.[1][2][3]

Antiviral Potency

Quantitative analysis revealed that GRP-60367 has an EC50 (half-maximal effective concentration) in the low nanomolar range against susceptible RABV strains in various host cell lines.

| Parameter | Value | Cell Line | Virus Strain | Reference |

| EC50 | 2 - 52 nM | Various | Subsets of RABV | [1][2] |

| EC50 | 270 nM | - | RABV-SAD-B19 | [2] |

| EC50 | 2.63 µM | - | rRABV-CVS-N2c | [2] |

| CC50 | > 300 µM | Various | - | [2][3] |

Table 1: In vitro antiviral activity and cytotoxicity of GRP-60367.

Mechanism of Action: Viral Entry Inhibition

Time-of-addition studies and experiments using chimeric viruses demonstrated that GRP-60367 acts as a viral entry inhibitor. It specifically targets the RABV glycoprotein (G), a key protein mediating the attachment of the virus to host cells and the subsequent fusion of the viral and endosomal membranes.[2][3]

Experimental Protocol: Time-of-Addition Assay

-

BHK-21 cells were seeded in multi-well plates.

-

The cells were infected with RABV.

-

GRP-60367 was added at various time points pre- and post-infection.

-

Viral replication was quantified at the end of the experiment.

-

The results indicated that the compound was only effective when added during the early stages of infection, consistent with a viral entry inhibitor.

Synthesis of this compound

While the exact synthetic route employed by the discoverers is not publicly detailed, a plausible retrosynthetic analysis and forward synthesis can be proposed based on the chemical structure of GRP-60367. The molecule consists of three main fragments: a 2,6-dimethylphenoxy group, an amino-propanol linker, and an N-isonicotinoyl piperidine (B6355638) moiety.

Chemical Structure:

-

Formula (HCl salt): C21H28ClN3O2

-

SMILES (free base): CC1=C(C=CC=C1C)OCCN(CC2CCN(CC2)C(=O)C3=CC=NC=C3)C

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the molecule at the ether and amide bonds.

Proposed Synthesis Protocol

Step 1: Synthesis of N-(piperidin-4-yl)isonicotinamide

-

Reaction: Isonicotinic acid is coupled with 4-amino-1-Boc-piperidine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., dimethylformamide, DMF).

-

Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield N-(piperidin-4-yl)isonicotinamide.

Step 2: Synthesis of 1-(2-aminoethoxy)-2,6-dimethylbenzene

-

Alkylation: 2,6-Dimethylphenol is reacted with 2-(Boc-amino)ethyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or DMF.

-

Deprotection: The Boc group is removed with acid to give 1-(2-aminoethoxy)-2,6-dimethylbenzene.

Step 3: Final Coupling and Salt Formation

-

Reductive Amination: N-(piperidin-4-yl)isonicotinamide is reacted with 1-(2-aminoethoxy)-2,6-dimethylbenzene via reductive amination. This involves the formation of an imine intermediate followed by reduction, for example, with sodium triacetoxyborohydride.

-

Salt Formation: The resulting free base of GRP-60367 is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate this compound.

Conclusion

This compound is a promising lead compound in the development of novel antiviral therapies for rabies. Its discovery through a well-designed high-throughput screening campaign and its specific mechanism of action as a viral entry inhibitor highlight the potential of small-molecule drugs to address this unmet medical need. The proposed synthesis provides a viable route for the preparation of GRP-60367 and its analogs for further structure-activity relationship studies and preclinical development. This technical guide serves as a foundational resource for researchers aiming to build upon this important discovery in the fight against rabies.

References

- 1. Homoharringtonine Inhibits CVS-11 and Clinical Isolates of Rabies Virus In Vitro: Identified via High-Throughput Screening of an FDA-Approved Drug Library [mdpi.com]

- 2. Identification and Characterization of a Small-Molecule Rabies Virus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

GRP-60367 Hydrochloride: A Technical Guide to a First-in-Class Rabies Virus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of GRP-60367 hydrochloride, a novel small-molecule inhibitor of the rabies virus (RABV). The information presented herein is intended to support research and development efforts in the field of antiviral therapeutics.

Core Function and Mechanism of Action

This compound is a first-in-class, direct-acting antiviral compound that potently and specifically inhibits the entry of rabies virus into host cells. Its mechanism of action is centered on the direct targeting of the rabies virus glycoprotein (B1211001) (G), a critical component for viral attachment and membrane fusion. By binding to the G protein, this compound effectively blocks the conformational changes required for the fusion of the viral envelope with the host cell membrane, thereby preventing the release of the viral ribonucleoprotein complex into the cytoplasm and halting the infection at its earliest stage. Resistance mapping studies have identified the fusion loops of the G protein as the specific binding site for GRP-60367.

The hydrochloride salt form of GRP-60367 is utilized to enhance its water solubility and stability, which are advantageous properties for a potential therapeutic agent.

Below is a diagram illustrating the signaling pathway of rabies virus entry and the inhibitory action of this compound.

Quantitative Antiviral Activity

This compound demonstrates potent antiviral activity against a subset of rabies virus strains, with efficacy in the nanomolar range. The 50% effective concentration (EC50) values vary depending on the specific viral strain and the host cell line used in the assay.

| Virus Strain | Cell Line | EC50 (nM) |

| RABV-SAD-B19 | BSR-T7/5 | 2-52 |

| rRABV-CVS-N2c | BSR-T7/5 | ~2630 |

| Bat Isolate | BSR-T7/5 | >10000 |

| recVSV-ΔG-eGFP-GRABV | BSR-T7/5 | 5 |

| Table 1: Antiviral Activity of this compound against Various Rabies Virus Strains. |

Cytotoxicity Profile

A critical aspect of any potential antiviral therapeutic is a favorable safety profile, characterized by low cytotoxicity to host cells. This compound exhibits minimal to no cytotoxicity at concentrations well above its effective antiviral range, indicating a high selectivity index.

| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI) |

| BSR-T7/5 | MTS | >300 | >100,000 |

| Table 2: Cytotoxicity of this compound. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the function of this compound.

High-Throughput Screening (HTS) Antiviral Assay

This assay is designed to identify compounds that inhibit rabies virus replication.

Methodology:

-

Cell Seeding: BSR-T7/5 cells are seeded into 384-well plates and incubated overnight.

-

Compound Addition: this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO), is added to the cells at various concentrations.

-

Virus Inoculation: A recombinant rabies virus expressing a reporter gene (e.g., nano-luciferase) is added to the plates.

-

Incubation: The plates are incubated for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

-

Signal Detection: The reporter gene expression is quantified using a luminometer or a high-content imaging system.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration.

Cytotoxicity Assay (MTS)

This assay determines the concentration of a compound that is toxic to host cells.

Methodology:

-

Cell Seeding: BSR-T7/5 cells are seeded in 96-well plates and incubated overnight.

-

Compound Addition: this compound is added to the cells in a serial dilution.

-

Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation: The plates are incubated for a short period (e.g., 1-4 hours) to allow for the conversion of MTS to formazan (B1609692) by viable cells.

-

Absorbance Reading: The absorbance of the formazan product is measured at 490 nm.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting cell viability against the compound concentration.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

Methodology:

-

Cell Seeding: BSR-T7/5 cells are seeded in multi-well plates.

-

Synchronized Infection: Cells are pre-chilled and then infected with a high multiplicity of infection (MOI) of rabies virus to synchronize the infection.

-

Compound Addition at Different Time Points: this compound is added at various time points before, during, and after viral inoculation.

-

Incubation: After a defined infection period, the viral inoculum is removed, and the cells are incubated for a full replication cycle.

-

Quantification of Infection: The level of viral replication is quantified (e.g., by measuring reporter gene expression or viral RNA levels).

-

Data Analysis: The results indicate at which stage the compound is effective. For GRP-60367, inhibition is observed when the compound is present during the early stages of infection (attachment and entry).

Cell-to-Cell Fusion Assay

This assay directly assesses the ability of the viral G protein to mediate membrane fusion.

Methodology:

-

Effector Cell Preparation: A population of cells (e.g., BSR-T7/5) is transfected with a plasmid expressing the rabies virus G protein and a reporter gene (e.g., luciferase) under the control of a T7 promoter.

-

Target Cell Preparation: A separate population of cells is transfected with a plasmid expressing the T7 RNA polymerase.

-

Co-culture and Compound Treatment: The effector and target cells are co-cultured in the presence of this compound at various concentrations.

-

Low pH Trigger: The co-culture is briefly exposed to a low pH buffer to induce G protein-mediated membrane fusion.

-

Incubation: The cells are incubated to allow for the expression of the reporter gene in the fused cells.

-

Signal Detection: The reporter gene activity is measured.

-

Data Analysis: A decrease in reporter signal in the presence of the compound indicates inhibition of G protein-mediated fusion.

Chimeric Virus Entry Assay

This assay confirms the specificity of the inhibitor for the rabies virus G protein.

Methodology:

-

Chimeric Virus Generation: A recombinant vesicular stomatitis virus (VSV) in which the native G protein has been replaced with the rabies virus G protein (recVSV-ΔG-eGFP-GRABV) is generated.

-

Infection Assay: Host cells are infected with the chimeric virus in the presence of varying concentrations of this compound.

-

Quantification of Infection: The infection is quantified by measuring the expression of a reporter gene (e.g., eGFP) encoded by the chimeric virus.

-

Control Experiment: A parallel experiment is conducted with a VSV pseudotyped with its native G protein.

-

Data Analysis: Potent inhibition of the recVSV-ΔG-eGFP-GRABV and lack of inhibition of the VSV with its native G protein confirms the specificity of GRP-60367 for the rabies virus G protein.

Conclusion

This compound is a highly potent and specific inhibitor of rabies virus entry. Its direct interaction with the viral G protein prevents membrane fusion, a critical step in the viral life cycle. With its favorable antiviral activity in the nanomolar range and low cytotoxicity, this compound represents a promising lead compound for the development of a novel class of anti-rabies therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

GRP-60367 Hydrochloride: A Technical Guide to a Novel Rabies Virus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GRP-60367 hydrochloride, a first-in-class small-molecule inhibitor of rabies virus (RABV) entry. The document details the compound's mechanism of action, presents its quantitative antiviral efficacy, outlines the experimental protocols used for its characterization, and visualizes key pathways and workflows.

Executive Summary

Rabies remains a significant global health threat, with tens of thousands of deaths annually, primarily in Asia and Africa.[1] Post-exposure prophylaxis (PEP), which includes the administration of rabies immunoglobulin (IgG), is effective but costly and often inaccessible in low-income regions.[1] this compound emerges as a promising, cost-effective alternative to the IgG component of PEP.[2][3] This direct-acting antiviral specifically targets the rabies virus glycoprotein (B1211001) (G), a critical component for viral entry into host cells, thereby inhibiting the infection at its earliest stage.[1][2] GRP-60367 has demonstrated potent, nanomolar efficacy against a subset of RABV strains with a high specificity index, highlighting its potential as both a research tool and a therapeutic candidate.[1][2]

Quantitative Data Presentation

The antiviral activity of GRP-60367 has been quantified across various rabies virus strains and host cell lines. The following tables summarize the key efficacy data.

Table 1: In Vitro Efficacy of GRP-60367 Against Rabies Virus Strains

| Virus Strain/Construct | Cell Line | EC50 (nM) | Reference(s) |

| RABV Screening Virus | Various | 2 - 52 | [1][4][5] |

| recVSV-ΔG-eGFP-GRABV | Not Specified | 5 | [5][6] |

| RABV-SAD-B19 | Not Specified | 270 | [5][6] |

| rRABV-CVS-N2c | Not Specified | 2630 | [5][6] |

| Bat Isolate | Not Specified | >10,000 | [5] |

Table 2: Specificity and Cytotoxicity of GRP-60367

| Parameter | Value | Reference(s) |

| Specificity Index (SI) | >100,000 | [2] |

| No observed cytotoxicity up to | 300 µM | [1][5] |

Mechanism of Action

GRP-60367 functions as a direct-acting entry inhibitor by specifically targeting the rabies virus glycoprotein (G).[1] The G protein is essential for the virus to attach to and fuse with host cell membranes. Mechanistic studies have revealed that GRP-60367 likely interferes with the conformational changes in the G protein that are necessary for membrane fusion. Resistance to the compound has been mapped to the fusion loop of the G protein, further pinpointing this region as the drug's binding site.[2][7]

Figure 1. Proposed mechanism of action for GRP-60367 as a RABV entry inhibitor.

Experimental Protocols

The characterization of GRP-60367 involved several key virological assays. The detailed methodologies are outlined below.

Time-of-Addition Assay

This assay determines the specific stage of the viral life cycle that is inhibited by the compound.

-

Cell Seeding: Plate a suitable host cell line (e.g., BSR or Neuro-2a cells) in multi-well plates and incubate to allow for cell adherence.

-

Virus Infection: Infect the cells with a reporter rabies virus (e.g., expressing luciferase or a fluorescent protein) at a predetermined multiplicity of infection (MOI).

-

Compound Addition: Add GRP-60367 at a concentration several-fold higher than its EC50 at various time points relative to the time of infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).

-

Incubation: Incubate the plates for a duration sufficient for one round of viral replication (typically 24-48 hours).

-

Quantification of Inhibition: Measure the reporter gene expression (luciferase activity or fluorescence intensity). The time point at which the compound loses its inhibitory effect indicates the stage of the viral life cycle it targets. For an entry inhibitor, the effect is lost if added after the virus has entered the cells.

Cell-to-Cell Fusion Assay

This assay assesses the ability of the viral glycoprotein to mediate membrane fusion, a critical step in viral entry.

-

Effector Cell Preparation: Co-transfect a population of cells (e.g., HEK293T) with plasmids encoding the rabies virus G protein and a reporter gene under the control of a T7 promoter (e.g., luciferase).

-

Target Cell Preparation: Transfect a separate population of cells with a plasmid encoding T7 RNA polymerase.

-

Co-culture: Mix the effector and target cell populations and plate them in the presence of various concentrations of GRP-60367.

-

Fusion Induction: Treat the co-cultured cells with a low-pH buffer (e.g., pH 5.8) for a short period to trigger the fusogenic activity of the G protein.

-

Recovery and Incubation: Replace the low-pH buffer with a neutral pH medium and incubate for several hours.

-

Quantification of Fusion: Measure the reporter gene activity. Fusion between effector and target cells allows the T7 polymerase to access the reporter plasmid, leading to signal generation. A reduction in signal indicates inhibition of G-mediated fusion.

Chimeric Vesicular Stomatitis Virus (VSV) Assay

This assay confirms that the compound's target is the rabies virus G protein. A replication-competent VSV, where its native G protein is replaced with the RABV G protein, is used.

-

Generation of Chimeric Virus: Using a reverse genetics system, rescue a recombinant VSV in which the open reading frame for the VSV G protein is replaced with that of the RABV G protein (recVSV-RABV-G). A reporter gene like eGFP can also be included in the viral genome.

-

Infection and Treatment: Infect a susceptible cell line with the recVSV-RABV-G chimera in the presence of serial dilutions of GRP-60367. As a control, infect cells with wild-type VSV or a VSV chimera expressing a different viral glycoprotein.

-

Incubation: Incubate the infected cells for a period that allows for viral replication and reporter gene expression (e.g., 24 hours).

-

Quantification of Inhibition: Measure the level of infection, typically by quantifying the reporter gene expression (e.g., counting GFP-positive cells). Potent inhibition of the recVSV-RABV-G but not the control viruses confirms that the RABV G protein is the specific target of GRP-60367.

Figure 2. Workflow of key experiments for characterizing GRP-60367.

Conclusion and Future Directions

This compound is a highly potent and specific inhibitor of rabies virus entry, representing a significant advancement in the search for small-molecule antivirals against rabies. Its well-defined mechanism of action, targeting the viral G protein, and its favorable preclinical safety profile make it a strong candidate for further development as a component of a more accessible and affordable post-exposure prophylaxis regimen. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and evaluation against a broader panel of lyssavirus species to determine its full therapeutic potential.

References

- 1. Protocol for constructing and characterizing recombinant vectored vaccines for rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.lancaster-university.uk [research.lancaster-university.uk]

- 4. Protocol for constructing and characterizing recombinant vectored vaccines for rabies virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. GRP-60367 | RABV entry inhibitor | Probechem Biochemicals [probechem.com]

- 7. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]

GRP-60367 Hydrochloride: A Technical Guide to Target Identification and Validation as a Rabies Virus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the identification and validation of GRP-60367 hydrochloride as a potent and specific inhibitor of Rabies virus (RABV) entry. The primary target of this small molecule has been identified as the RABV glycoprotein (B1211001) (G protein), a critical component for viral attachment and fusion with the host cell membrane. This document details the experimental methodologies employed to elucidate its mechanism of action, including high-throughput screening, virus yield reduction assays, and time-of-addition studies. Quantitative data from these assays are presented in structured tables for comparative analysis. Furthermore, this guide illustrates the key experimental workflows and the proposed signaling pathway involved in RABV entry and its inhibition by this compound using detailed diagrams generated with Graphviz (DOT language).

Introduction

Rabies remains a significant global health threat, with a near 100% fatality rate once clinical symptoms manifest. The current post-exposure prophylaxis (PEP) includes wound care, administration of rabies immunoglobulin (RIG), and a series of vaccine doses. While effective, the high cost and limited availability of RIG in many rabies-endemic areas necessitate the development of alternative, affordable, and easily deployable antiviral therapeutics. Small molecule inhibitors targeting essential viral processes, such as entry into the host cell, represent a promising strategy.

This compound has emerged as a first-in-class small molecule inhibitor of RABV entry. It exhibits potent antiviral activity at nanomolar concentrations against various RABV strains. This guide serves as a comprehensive resource for researchers and drug development professionals, outlining the critical steps taken to identify and validate the antiviral target and mechanism of action of this compound.

Target Identification: Rabies Virus Glycoprotein (G Protein)

The primary molecular target of this compound has been identified as the Rabies virus glycoprotein (G protein) . The RABV G protein is a trimeric transmembrane protein that forms spikes on the viral envelope. It is responsible for the initial attachment of the virus to host cell receptors and, following endocytosis, mediates the pH-dependent fusion of the viral and endosomal membranes, allowing the release of the viral ribonucleoprotein complex into the cytoplasm.

The identification of the G protein as the target was elucidated through a series of experiments, including the use of recombinant vesicular stomatitis virus (VSV) expressing RABV G protein, which conferred susceptibility to this compound, whereas the wild-type VSV remained unaffected.

Target Validation: Experimental Protocols and Data

The validation of the RABV G protein as the target of this compound and the characterization of its inhibitory activity were achieved through a combination of cellular and virological assays.

High-Throughput Screening (HTS) for RABV Inhibitors

The initial discovery of the chemical scaffold of this compound was facilitated by a high-throughput screening campaign designed to identify inhibitors of RABV replication.

-

Cell Seeding: Baby Hamster Kidney (BHK-21) cells are seeded into 384-well plates at a density of 2,000 cells per well in a 30 µL medium and incubated for 24 hours.[1]

-

Compound Addition: Test compounds, including this compound, are pre-spotted in the plates to achieve a final desired concentration (e.g., 10 µM).

-

Viral Infection: Cells are infected with a recombinant RABV expressing a reporter protein, such as mCherry (mCherry-RABV), at a Multiplicity of Infection (MOI) of approximately 0.019 TCID50/cell.[1]

-

Incubation: The plates are incubated for 4 days at 37°C in a 5% CO2 environment.[1]

-

Imaging and Analysis: Cell nuclei are stained with Hoechst 33342. High-content imaging is used to quantify the number of infected (mCherry-positive) cells and the total number of cells (Hoechst-positive) to determine the percentage of infection and cell viability.[1]

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an inhibitor, providing a measure of its antiviral potency.

-

Cell Culture: Neuro-2a (N2a) cells, a mouse neuroblastoma cell line, are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with serial dilutions of this compound.

-

Viral Infection: Cells are infected with a wild-type RABV strain (e.g., CVS-11) at a specific MOI.

-

Incubation: The infection is allowed to proceed for a defined period (e.g., 48 hours).

-

Harvesting Progeny Virus: The supernatant containing the progeny virus is collected.

-

Titration: The viral titer in the supernatant is determined by a standard titration method, such as the fluorescent focus assay (FFA) or TCID50 assay on a fresh monolayer of susceptible cells.

-

Data Analysis: The reduction in viral yield in treated samples is compared to untreated controls to determine the EC50 (50% effective concentration) of the compound.

Time-of-Addition Assay

This assay is crucial for determining the specific stage of the viral life cycle that is inhibited by the compound.

-

Cell Seeding: BHK-21 cells are seeded in 24-well plates and incubated overnight.[2]

-

Synchronized Infection: Cells are infected with RABV (e.g., CVS-11) at a high MOI (e.g., 1 TCID50/cell) for 1 hour at 4°C to allow viral attachment but not entry.[2]

-

Temperature Shift: The temperature is shifted to 37°C to initiate synchronized viral entry.

-

Compound Addition at Different Time Points: this compound is added at various time points relative to the temperature shift (e.g., -1h, 0h, 1h, 2h, 4h post-infection).[2]

-

Analysis: The level of viral replication is quantified at a later time point (e.g., 16 hours post-infection) by measuring viral RNA levels via qRT-PCR or by assessing viral protein expression.[2] The results indicate the time window during which the compound is effective, thereby pinpointing the inhibited step. For this compound, its activity is highest when added during the early stages of infection, consistent with an entry inhibitor.[2]

References

In Vitro Antiviral Profile of GRP-60367 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of GRP-60367 hydrochloride, a novel first-in-class, potent, and specific direct-acting inhibitor of the Rabies virus (RABV). This document collates available quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Antiviral Activity

This compound demonstrates potent antiviral activity against Rabies virus by specifically targeting the RABV glycoprotein (B1211001) (G protein), thereby blocking viral entry into host cells.[1] Its efficacy has been demonstrated across various cell lines and against different strains of the virus.

Quantitative Antiviral Data

The antiviral potency and cytotoxicity of GRP-60367 have been quantified through a series of in vitro assays. The following tables summarize the key findings.

| Table 1: Antiviral Potency (EC50) of GRP-60367 Against Rabies Virus Strains | |

| Virus Strain / Recombinant Virus | EC50 Value |

| Recombinant VSV expressing RABV G (recVSV-ΔG-eGFP-GRABV) | 5 nM[1] |

| RABV-SAD-B19 | 0.27 µM[1] |

| Recombinant RABV-CVS-N2c | 2.63 µM[1] |

| Bat Isolate | Insensitive (up to 10 µM)[1] |

| Table 2: Antiviral Potency (EC50) of GRP-60367 in Different Host Cell Lines | |

| Cell Line | EC50 Value Range |

| Various Host Cell Lines | 2 to 52 nM[1] |

| Table 3: Cytotoxicity Profile of GRP-60367 | |

| Assay Parameter | Result |

| Morphological Signs of Cytotoxicity or Altered Cell Metabolic Activity | Not detected up to 300 µM after 48-hour exposure[1] |

Mechanism of Action: Viral Entry Inhibition

GRP-60367 acts as a viral entry inhibitor. Time-of-addition studies have confirmed that the compound is most effective when introduced early in the infection process, consistent with the inhibition of viral entry.[1] The molecular target has been identified as the RABV G protein, a crucial component for the virus to attach to and enter host cells.

References

Unveiling the Inhibition of Rabies Virus Entry: A Technical Guide to the Interaction of GRP-60367 Hydrochloride and the RABV G Glycoprotein

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between the novel small-molecule inhibitor, GRP-60367 hydrochloride, and the Rabies virus (RABV) glycoprotein (B1211001) (G protein). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this promising antiviral compound. GRP-60367 has been identified as a first-in-class, direct-acting inhibitor that potently blocks RABV entry into host cells, representing a significant advancement in the search for small-molecule alternatives to traditional rabies post-exposure prophylaxis.

Executive Summary

Rabies remains a significant global health threat, with tens of thousands of deaths annually, primarily in Asia and Africa. Current post-exposure prophylaxis (PEP) relies on rabies immunoglobulin (IgG), which is often expensive and in limited supply in regions with the highest need. Small-molecule antivirals offer a potential cost-effective and stable alternative. This guide focuses on GRP-60367, a compound identified through high-throughput screening that specifically targets the RABV G protein. The G protein is the sole viral protein on the virion surface and is essential for receptor binding and membrane fusion, making it a prime target for antiviral intervention.[1]

This document summarizes the potent, low-nanomolar efficacy of GRP-60367 against various RABV strains and details the experimental evidence pointing to its role as a viral entry inhibitor. We provide comprehensive protocols for key assays and present visual workflows and signaling pathways to elucidate the compound's mechanism of action and the experimental logic used in its characterization.

Quantitative Efficacy of GRP-60367

GRP-60367 demonstrates potent and specific anti-RABV activity across different host cell lines with low-nanomolar efficacy. The compound shows a high specificity index, with no observed cytotoxicity at concentrations significantly higher than its effective dose.

Table 1: In Vitro Efficacy of GRP-60367 Against Various Viral Constructs and Cell Lines

| Virus/Construct | Cell Line | EC₅₀ (nM) | Specificity Index (SI) | Reference |

| RABV-SAD-B19-nanoLuc | BSR-T7/5 | 2 | >150,000 | [2] |

| RABV-SAD-B19-nanoLuc | HEK293T | 52 | >5,792 | [2] |

| recVSV-ΔG-eGFP-GRABV | BSR-T7/5 | 5 | N/A | [2][3] |

| RABV-SAD-B19 (replication-competent) | N/A | 270 | N/A | [3] |

| rRABV-CVS-N2c (replication-competent) | N/A | 2630 | N/A | [3] |

| VSV-nanoLuc | BSR-T7/5 | >30,000 | N/A | [2] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Specificity Index (SI) is calculated as CC₅₀ (cytotoxic concentration)/EC₅₀. A higher SI value indicates a more favorable safety profile. N/A: Not available from the cited sources.

Mechanism of Action: Inhibition of Viral Entry

Time-of-Addition (ToA) Assay

ToA assays pinpoint the stage of the viral lifecycle targeted by an inhibitor. GRP-60367 was added at various time points before and after infection of cells with a RABV reporter virus. The compound was most effective when added within the first 60 minutes of infection, with a significant loss of activity if added 2 hours or later post-infection. This profile is characteristic of viral entry inhibitors.[2]

Chimeric Virus Assays

To confirm that the RABV G protein is the specific target of GRP-60367, chimeric viruses were engineered.

-

A recombinant RABV where the native G protein was replaced with the G protein of Vesicular Stomatitis Virus (VSV G) was not susceptible to GRP-60367.[2]

-

Conversely, a recombinant VSV engineered to express the RABV G protein (recVSV-ΔG-eGFP-GRABV) became highly sensitive to inhibition by GRP-60367, with an EC₅₀ of 5 nM.[2][3]

These results conclusively demonstrate that GRP-60367's antiviral activity is dependent on the presence of the RABV G protein.[2]

Cell-to-Cell Fusion Assay

The RABV G protein also mediates membrane fusion. A transient dual split protein (DSP) reporter assay was used to monitor G protein-mediated cell-to-cell fusion. GRP-60367 was shown to suppress this fusion activity, confirming that it interferes with the G protein's fusogenic function, a critical step in viral entry.

Signaling and Entry Pathway

RABV enters host cells via receptor-mediated, clathrin-dependent endocytosis. The G protein orchestrates this process by binding to cellular receptors, triggering the endocytic machinery.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide protocols for the key experiments used to characterize GRP-60367.

Time-of-Addition (ToA) Assay Protocol

This assay determines the window of antiviral activity for a compound during a single viral replication cycle.

Methodology:

-

Cell Plating: Seed BSR-T7/5 cells in 96-well, clear-bottom, black-walled plates at a density that ensures a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO₂.

-

Infection: On the day of the experiment, replace the culture medium with medium containing RABV-SAD-B19-nanoLuc reporter virus at a predetermined multiplicity of infection (MOI). This marks time zero (t=0).

-

Compound Addition: Add this compound to the designated wells at a final concentration of 10 µM (a concentration known to be sterilizing from dose-response curves). Add the compound at various time points relative to infection (e.g., 1 hour pre-infection, at the time of infection, and 1, 2, 4, 6, and 8 hours post-infection).

-

Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for a single round of viral replication and reporter expression.

-

Lysis and Luminescence Reading: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the Nano-Glo Luciferase Assay System. Add the luciferase substrate to each well.

-

Data Acquisition: Immediately measure the relative luminescence units (RLU) using a microplate reader.

-

Analysis: Calculate the percentage of viral replication relative to untreated, infected control wells. Plot the percent inhibition against the time of compound addition to determine the effective window of activity.

Chimeric Virus Rescue and Inhibition Assay Protocol

This assay confirms the specific targeting of RABV G protein by using a different virus (VSV) as a backbone.

Methodology:

-

Plasmid Construction: A full-length cDNA clone of the VSV genome is modified to delete the native VSV G gene and replace it with an enhanced green fluorescent protein (eGFP) reporter gene and the full-length RABV G gene (strain SAD-B19). This results in the plasmid pVSV-ΔG-eGFP-GRABV.

-

Virus Rescue (Transfection):

-

Plate BSR-T7/5 cells, which constitutively express T7 RNA polymerase.

-

Co-transfect the cells with the pVSV-ΔG-eGFP-GRABV antigenomic plasmid along with helper plasmids expressing the VSV N, P, and L proteins.

-

Use a suitable transfection reagent and incubate for 48-72 hours.

-

-

Virus Amplification: Harvest the supernatant from the transfected cells, which contains the rescued chimeric virus (recVSV-ΔG-eGFP-GRABV). Amplify the virus stock by infecting fresh monolayers of a permissive cell line (e.g., Vero cells) and titrate the virus stock.

-

Inhibition Assay:

-

Seed BSR-T7/5 cells in 96-well plates.

-

Prepare serial dilutions of this compound.

-

Pre-treat the cells with the compound dilutions for 1 hour.

-

Infect the cells with the recVSV-ΔG-eGFP-GRABV at a defined MOI.

-

Incubate for 24 hours.

-

-

Data Analysis: Quantify the eGFP expression using fluorescence microscopy or a plate reader. Calculate the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Transient Cell-to-Cell Fusion Assay Protocol

This assay directly measures the ability of the G protein to induce membrane fusion, a key step in viral entry.

Methodology:

-

Plasmid Preparation:

-

Effector Plasmid: Construct a plasmid to express the full-length RABV G protein.

-

Reporter Plasmids (Dual Split Protein - DSP): Utilize a two-plasmid reporter system. One plasmid expresses the N-terminal half of a reporter protein (e.g., Renilla Luciferase) fused to a membrane anchor (DSP₁). The second plasmid expresses the C-terminal half of the reporter (DSP₂).

-

-

Cell Transfection:

-

Effector Cells: Transfect one population of cells (e.g., HEK293T) with the RABV G expression plasmid and the DSP₁ plasmid.

-

Target Cells: Transfect a second population of cells with the DSP₂ plasmid.

-

-

Co-culture and Treatment:

-

After allowing for protein expression (24 hours), lift and mix the effector and target cell populations in a 1:1 ratio in 96-well plates.

-

Add serial dilutions of this compound to the co-culture.

-

-

Fusion Induction:

-

Incubate the co-culture for several hours to allow cell contact.

-

To trigger fusion, briefly expose the cells to a low-pH buffer (e.g., pH 5.0) to mimic the acidic environment of the endosome, which induces the conformational change in the G protein.

-

Neutralize the medium and incubate for an additional period (e.g., 4-6 hours) to allow for reporter protein complementation and signal development.

-

-

Data Acquisition and Analysis:

-

Lyse the cells and add the appropriate substrate for the reconstituted reporter enzyme (e.g., coelenterazine (B1669285) for Renilla Luciferase).

-

Measure the reporter signal (luminescence).

-

Calculate the percentage of fusion inhibition relative to untreated controls and determine the EC₅₀ value.

-

Conclusion and Future Directions

This compound is a potent and specific inhibitor of Rabies virus entry, acting directly on the viral G protein.[1][3] Its low-nanomolar efficacy and high specificity index identify it as a strong candidate for further development as a component of a small-molecule-based post-exposure prophylaxis for rabies. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the scientific community engaged in antiviral research and development. Future work should focus on in vivo efficacy studies, resistance profiling, and further structural characterization of the GRP-60367 binding site on the RABV G protein to aid in the rational design of next-generation inhibitors.

References

- 1. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for constructing and characterizing recombinant vectored vaccines for rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research Dossier: GRP-60367 Hydrochloride

An In-depth Technical Guide for Drug Development Professionals

This document provides a comprehensive overview of the early-stage research on GRP-60367, a first-in-class small-molecule inhibitor of the Rabies virus (RABV). GRP-60367 has demonstrated potent and specific activity against RABV by preventing viral entry into host cells.[1][2][3][4] The hydrochloride salt form is noted for its likely enhanced water solubility and stability, which is advantageous for research and development.[4] This guide synthesizes the available preclinical data, details the experimental methodologies used in its characterization, and visualizes its mechanism of action and the workflow of its discovery.

Core Pharmacological Data

GRP-60367 acts as a direct-acting antiviral agent specifically targeting the Rabies virus glycoprotein (B1211001) (G), a critical component for viral entry into host cells.[2][5] Its mechanism has been confirmed through time-of-addition studies, transient cell-to-cell fusion assays, and the use of chimeric vesicular stomatitis virus (VSV) recombinants expressing RABV G.[1] These studies collectively show that GRP-60367 blocks the G protein-mediated fusion step, thus inhibiting viral entry.[1][3]

In Vitro Antiviral Activity

The half-maximal effective concentration (EC₅₀) of GRP-60367 was determined across various RABV strains and host cell lines, demonstrating nanomolar potency.[1][2][4] The compound's efficacy is strain-dependent, with significantly higher potency against the SAD-B19 strain compared to the CVS-N2c strain and minimal activity against a bat-derived isolate.[3]

| Virus/Assay | Cell Line | EC₅₀ (nM) | Reference |

| RABV-ΔG-nanoLuc | Multiple Host Cells | 2 - 52 | [1][4] |

| recVSV-ΔG-eGFP-GRABV | Not Specified | 5 | [1][3] |

| RABV-SAD-B19 | Neuro-2a (N2a) | 270 | [3] |

| rRABV-CVS-N2c | Neuro-2a (N2a) | 2630 | [3] |

| Bat Isolate (Ef-T2) | Neuro-2a (N2a) | >10,000 | [3] |

Cytotoxicity Profile

GRP-60367 exhibits a favorable safety profile in vitro, with no morphological signs of cytotoxicity or altered metabolic activity observed at concentrations significantly higher than its effective dose.[2]

| Assay Type | Cell Line | Concentration | Result | Selectivity Index (SI) | Reference |

| Cell Metabolic Activity | Multiple Host Cells | Up to 300 µM | No cytotoxicity detected | >5,792 to >150,000 | [1][2] |

Mechanism of Action & Experimental Workflows

The following diagrams illustrate the mechanism of action of GRP-60367 and the general workflow used for its identification and characterization.

Caption: GRP-60367 targets RABV G protein, inhibiting viral entry.

Caption: Workflow for identifying and characterizing GRP-60367.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature, specifically the work by Du Pont et al. (2020) in the Journal of Virology.[1] They represent standard assays for antiviral research.

Antiviral Dose-Response Assay (EC₅₀ Determination)

This protocol is used to determine the concentration of GRP-60367 required to inhibit viral activity by 50%.

-

Cell Plating: Seed a suitable host cell line (e.g., Neuro-2a) in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a serial dilution series of GRP-60367 hydrochloride in an appropriate solvent (e.g., DMSO) and then dilute further in cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

-

Infection: On the day of the experiment, remove the culture medium from the cells. Add the compound dilutions to the wells. Subsequently, add the reporter virus (e.g., RABV-ΔG-nanoLuc) at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period suitable for viral replication and reporter gene expression (e.g., 24-48 hours) at 37°C with 5% CO₂.

-

Quantification: Measure the reporter signal (e.g., nanoluciferase activity) using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the data to untreated, infected controls (0% inhibition) and uninfected controls (100% inhibition). Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter variable slope regression model to calculate the EC₅₀ value.

Cytotoxicity Assay (CC₅₀ Determination)

This protocol assesses the effect of the compound on cell viability.

-

Cell Plating: Plate cells as described in the antiviral assay protocol.

-

Compound Addition: Prepare and add the serial dilutions of GRP-60367 to the cells, mirroring the concentrations used in the antiviral assay. Include wells with medium only (no cells) for background correction and wells with untreated cells as a viability control.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours) to match the exposure time.

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's protocol. This measures the metabolic activity of the cells.

-

Quantification: Read the plate using the appropriate instrument (e.g., luminometer or spectrophotometer).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀.

Time-of-Addition (TOA) Assay

This assay helps to pinpoint the stage of the viral lifecycle that is inhibited by the compound.

-

Cell Plating and Infection: Plate cells and prepare for infection as previously described. Pre-chill plates and virus inoculum at 4°C. Add the virus to the cells and allow it to adsorb for 60 minutes at 4°C (a process called spinoculation may be used to enhance attachment).

-

Synchronized Infection: Wash the cells with cold PBS to remove unattached virus. Add pre-warmed culture medium and transfer the plates to a 37°C incubator to initiate synchronized entry. This point is considered time zero (T=0).

-

Staggered Compound Addition: Add a high, inhibitory concentration of GRP-60367 (e.g., 10x EC₅₀) to different wells at various time points post-infection (e.g., T = -1, 0, 1, 2, 4, 6 hours).

-

Incubation and Quantification: After the final time point, continue to incubate all plates for a total of 24 hours. Measure the reporter gene activity as described for the antiviral assay.

-

Data Analysis: Plot the percentage of inhibition against the time of compound addition. A loss of inhibitory effect after a certain time point indicates that the compound targets a step in the viral lifecycle that has already been completed. For GRP-60367, the inhibitory effect is lost when added 2 hours post-infection, consistent with an entry inhibitor.[1]

Summary and Future Directions

GRP-60367 is a novel molecular probe with potent, specific, and non-toxic in vitro activity against certain strains of the Rabies virus.[1][2] Its mechanism as a viral entry inhibitor targeting the G protein is well-characterized.[1][5] The primary research has established a strong foundation for this compound as a potential candidate for rabies postexposure prophylaxis (PEP), aiming to replace or supplement the expensive and limited supply of human rabies immunoglobulin (HRIG).[1]

Future research should focus on:

-

Pharmacokinetic Profiling: In vivo studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

In Vivo Efficacy: Animal models of rabies infection are required to assess the compound's efficacy in a physiological setting.

-

Spectrum of Activity: Further investigation into the structural basis for its strain-specific activity could guide the development of broader-spectrum inhibitors.

-

Resistance Profile: While initial resistance mutations have been mapped to the G protein fusion loop, a more extensive understanding of potential resistance pathways is crucial.[1]

The discovery of GRP-60367 represents a significant step toward developing a cost-effective, small-molecule alternative for rabies treatment.[2]

References

GRP-60367 Hydrochloride: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes currently available public information on GRP-60367 hydrochloride. Detailed proprietary data on its solubility and stability profile is limited. The experimental protocols described herein are based on established methodologies for analogous compounds and should be adapted and validated for specific experimental contexts.

Introduction

This compound is a first-in-class small-molecule inhibitor of the rabies virus (RABV).[1][2][3] It functions as a viral entry inhibitor by specifically targeting the RABV glycoprotein (B1211001) (G protein), a critical component for the virus's entry into host cells.[1][4] With nanomolar potency against certain RABV strains, this compound presents a promising avenue for the development of novel antiviral therapies.[1][3][4] This technical guide provides a consolidated overview of the known solubility and stability characteristics of this compound, intended to aid researchers in its handling, formulation, and experimental design.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈ClN₃O₂ | [4] |

| Molecular Weight | 389.92 g/mol | [4] |

| Appearance | Solid, Off-white to light yellow | [4] |

| CAS Number | 2803211-60-9 | [4] |

Solubility Profile

The hydrochloride salt form of GRP-60367 is noted to possess enhanced water solubility and stability compared to its free base form. Quantitative aqueous solubility data is not publicly available. The compound's solubility has been primarily characterized in organic solvents and for in vivo formulations.

Solubility in Organic Solvents

| Solvent | Concentration | Method | Notes | Source |

| DMSO | 250 mg/mL (641.16 mM) | - | Requires sonication. Hygroscopic DMSO can negatively impact solubility. | [4] |

Solubility in In Vivo Formulations

The following protocols have been reported to yield clear solutions for in vivo use.

| Formulation Vehicle | Final Concentration | Protocol | Source |

| DMSO, PEG300, Tween-80, Saline | ≥ 2.08 mg/mL | Add 100 µL of a 20.8 mg/mL DMSO stock to 400 µL PEG300. Mix. Add 50 µL Tween-80. Mix. Add 450 µL Saline to a final volume of 1 mL. | [4] |

| DMSO, SBE-β-CD, Saline | ≥ 2.08 mg/mL | Add 100 µL of a 20.8 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline. Mix. | [4] |

| DMSO, Corn oil | ≥ 2.08 mg/mL | Add 100 µL of a 20.8 mg/mL DMSO stock to 900 µL of Corn oil. Mix. (Note: Use with caution for dosing periods exceeding two weeks). | [4] |

Stability Profile

Detailed stability data from forced degradation studies are not publicly available. The following recommendations are based on supplier datasheets.

Storage Conditions

| Form | Temperature | Duration | Notes | Source |

| Solid | 4°C | - | Store in a sealed container, away from moisture. | [4] |

| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [4] |

| In Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [4] |

Mechanism of Action: RABV Entry Inhibition

This compound acts by directly targeting the RABV G protein, which is essential for the initial stages of viral infection. The G protein mediates the attachment of the virus to host cell receptors and subsequent fusion of the viral and endosomal membranes. By interfering with the function of the G protein, this compound effectively blocks the entry of the virus into the host cell's cytoplasm.

Caption: Rabies virus entry pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of a hydrochloride salt compound like GRP-60367. These should be considered as templates and require optimization and validation.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous buffer.

Caption: Workflow for aqueous solubility determination.

Methodology:

-

Add an excess amount of this compound to a vial containing a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and place it in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The solubility is reported as the concentration of the compound in the clear filtrate.

Stability Indicating Method Development (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[5][6]

Caption: General workflow for forced degradation studies.

Methodology:

-

Preparation of Samples: Prepare solutions of this compound in an appropriate solvent. For solid-state studies, use the neat powder.

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) under similar conditions as acid hydrolysis. Neutralize before analysis.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug and drug solution to elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose the solid drug and drug solution to light as per ICH Q1B guidelines (a combination of visible and UV light).

-

Analysis: At various time points, analyze the stressed samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) to separate and identify the parent compound and any degradation products.

-

Method Validation: The analytical method should be validated to ensure it is "stability-indicating," meaning it can accurately separate and quantify the active pharmaceutical ingredient in the presence of its degradation products.[7][8][9]

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. amsbio.com [amsbio.com]

- 3. GRP-60367 | RABV entry inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. questjournals.org [questjournals.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

GRP-60367 Hydrochloride: Application Notes and Protocols for In Vitro Rabies Virus Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of GRP-60367 hydrochloride in cell culture-based rabies virus (RABV) research. GRP-60367 is a first-in-class, potent, and specific small-molecule inhibitor of RABV entry.[1][2][3] It functions by directly targeting the viral glycoprotein (B1211001) (G protein), thereby preventing the virus from entering host cells.[4] The hydrochloride salt form of GRP-60367 is often utilized due to its enhanced water solubility and stability compared to the free base.[1]

Mechanism of Action: Inhibition of RABV G Protein-Mediated Entry

This compound exerts its antiviral activity by interfering with the function of the RABV G protein.[4] The G protein is the sole viral protein exposed on the surface of the virion and is crucial for the initial stages of infection.[5] It mediates the attachment of the virus to host cell receptors and, following endocytosis, orchestrates the pH-dependent fusion of the viral envelope with the endosomal membrane, releasing the viral ribonucleoprotein into the cytoplasm.[5][6] GRP-60367 specifically targets the G protein, blocking this entry process.[4]

Caption: RABV Entry and GRP-60367 HCl Inhibition Pathway.

Quantitative Data Summary

GRP-60367 has demonstrated potent antiviral activity against various RABV strains in different host cell lines, with minimal cytotoxicity.

| Parameter | Cell Line | Virus Strain | Value | Reference |

| EC₅₀ | BEAS-2B | RABV-ΔG-nanoLuc | 2 nM | [7] |

| 293T | RABV-ΔG-nanoLuc | 3 nM | [7] | |

| Hep-2 | RABV-ΔG-nanoLuc | 52 nM | [7] | |

| (unspecified) | recVSV-ΔG-eGFP-G(RABV) | 5 nM | [3] | |

| (unspecified) | RABV-SAD-B19 | 0.27 µM | [3] | |

| (unspecified) | rRABV-CVS-N2c | 2.63 µM | [3] | |

| CC₅₀ | (various) | N/A | >300 µM | [3][4] |

*EC₅₀ (Half-maximal effective concentration): The concentration of the drug that inhibits 50% of viral activity. *CC₅₀ (Half-maximal cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in cell culture.

Preparation of this compound Stock Solution

Proper preparation and storage of the compound are critical for obtaining reproducible results.

-

Reconstitution: Dissolve this compound powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[7] Use sonication if necessary to ensure the compound is fully dissolved.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[7]

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

Antiviral Activity Assay (Using a Reporter RABV)

This protocol is designed to determine the EC₅₀ of this compound using a rabies virus that expresses a reporter gene (e.g., luciferase or fluorescent protein).

Materials:

-

Host cell line (e.g., BHK-21, BEAS-2B, 293T)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Reporter-expressing RABV (e.g., mCherry-RABV or RABV-ΔG-nanoLuc)

-

This compound working solutions

-

96-well or 384-well clear-bottom, black-walled plates (for fluorescence/luminescence)

-

Appropriate detection reagent (e.g., luciferase substrate)

Procedure:

-

Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 1.5 x 10⁴ BHK-21 cells/well).[8] Incubate overnight at 37°C with 5% CO₂.

-

Compound Addition: The next day, remove the culture medium. Add fresh medium containing serial dilutions of this compound to the designated wells. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.

-

Virus Infection: Immediately after adding the compound, infect the cells with the reporter-expressing RABV at a low multiplicity of infection (MOI), for example, 0.01.[8]

-

Incubation: Incubate the plates for the desired period (e.g., 48-96 hours) at 37°C with 5% CO₂.

-

Quantification:

-

For fluorescent reporter viruses: Measure the fluorescent signal using a plate reader or high-content imager.

-

For luciferase reporter viruses: Add the luciferase substrate according to the manufacturer's instructions and measure the luminescent signal.

-

-

Data Analysis: Normalize the reporter signal of treated wells to the virus control wells (0% inhibition) and cell control wells (100% inhibition). Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to calculate the EC₅₀ value.

Cytotoxicity Assay

This protocol assesses the effect of this compound on the viability of the host cells.

Materials:

-

Host cell line (e.g., BEAS-2B, 293T, Hep-2)

-

Complete culture medium

-

This compound working solutions

-

96-well clear plates

-

Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate as described in the antiviral assay protocol.

-

Compound Addition: The following day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.1 nM to 1000 µM).[7] Include "cell control" wells with medium and the corresponding DMSO concentration but no compound.

-

Incubation: Incubate the plate for the duration that matches the antiviral assay (e.g., 48 hours).[7]

-

Quantification: Add the chosen cell viability reagent to each well according to the manufacturer's protocol. Measure the absorbance or fluorescence/luminescence signal.

-

Data Analysis: Normalize the data to the cell control wells (100% viability). Plot cell viability against the log of the compound concentration to determine the CC₅₀ value. Studies have shown no significant cytotoxicity for GRP-60367 at concentrations up to 300 µM.[3][4]

Caption: General experimental workflow for in vitro testing.

References

- 1. researchgate.net [researchgate.net]

- 2. GRP-60367 | RABV entry inhibitor | Probechem Biochemicals [probechem.com]

- 3. amsbio.com [amsbio.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. rupress.org [rupress.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for GRP-60367 Hydrochloride in a Plaque Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRP-60367 hydrochloride is a potent, first-in-class small-molecule inhibitor of Rabies Virus (RABV) entry.[1][2][3][4][5] As a direct-acting antiviral, it specifically targets the RABV G protein, which is essential for the virus to enter host cells.[3] Studies have demonstrated its high potency, with effective concentrations (EC50) in the low nanomolar range (2-52 nM) across various cell lines.[1][2][3][5] The hydrochloride salt form of GRP-60367 offers enhanced water solubility and stability, making it suitable for in vitro assays.[1][6]

The plaque reduction assay is a fundamental method in virology for determining the infectivity of a virus and for evaluating the efficacy of antiviral compounds. This assay measures the reduction in the formation of plaques—localized areas of cell death caused by viral replication—in a cell monolayer. The reduction in plaque number in the presence of an antiviral agent is directly proportional to its inhibitory activity. These application notes provide a detailed protocol for utilizing this compound in a plaque reduction assay to determine its anti-RABV activity.

Principle of the Plaque Reduction Assay